

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidine

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidine

Cat. No.: B100554

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Fluoro-2-methoxypyrimidine**, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a relevant synthetic protocol, and discusses its potential mechanism of action within biological systems.

Core Physicochemical Data

5-Fluoro-2-methoxypyrimidine is a substituted pyrimidine with the molecular formula $C_5H_5FN_2O$. The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position imparts unique electronic properties that are of interest in the design of therapeutic agents. The quantitative data for this compound and a closely related intermediate are summarized below.

Property	5-Fluoro-2-methoxypyrimidine	4-Amino-5-fluoro-2-methoxypyrimidine
Molecular Formula	C ₅ H ₅ FN ₂ O	C ₅ H ₆ FN ₃ O
Molecular Weight	128.10 g/mol	143.12 g/mol [1]
CAS Number	17148-49-1	1993-63-1[1]
Appearance	White to Almost white powder to crystal	White to Almost white powder to crystal
Melting Point	Not widely specified	191.0 to 195.0 °C

Synthetic Protocols

While a direct and detailed experimental protocol for the synthesis of **5-Fluoro-2-methoxypyrimidine** is not readily available in the provided search results, a robust method for the synthesis of a key precursor, 5-fluoro-2-methoxypyrimidin-4-amine, has been documented. This procedure can be adapted or serve as a foundational step for the synthesis of **5-Fluoro-2-methoxypyrimidine**.

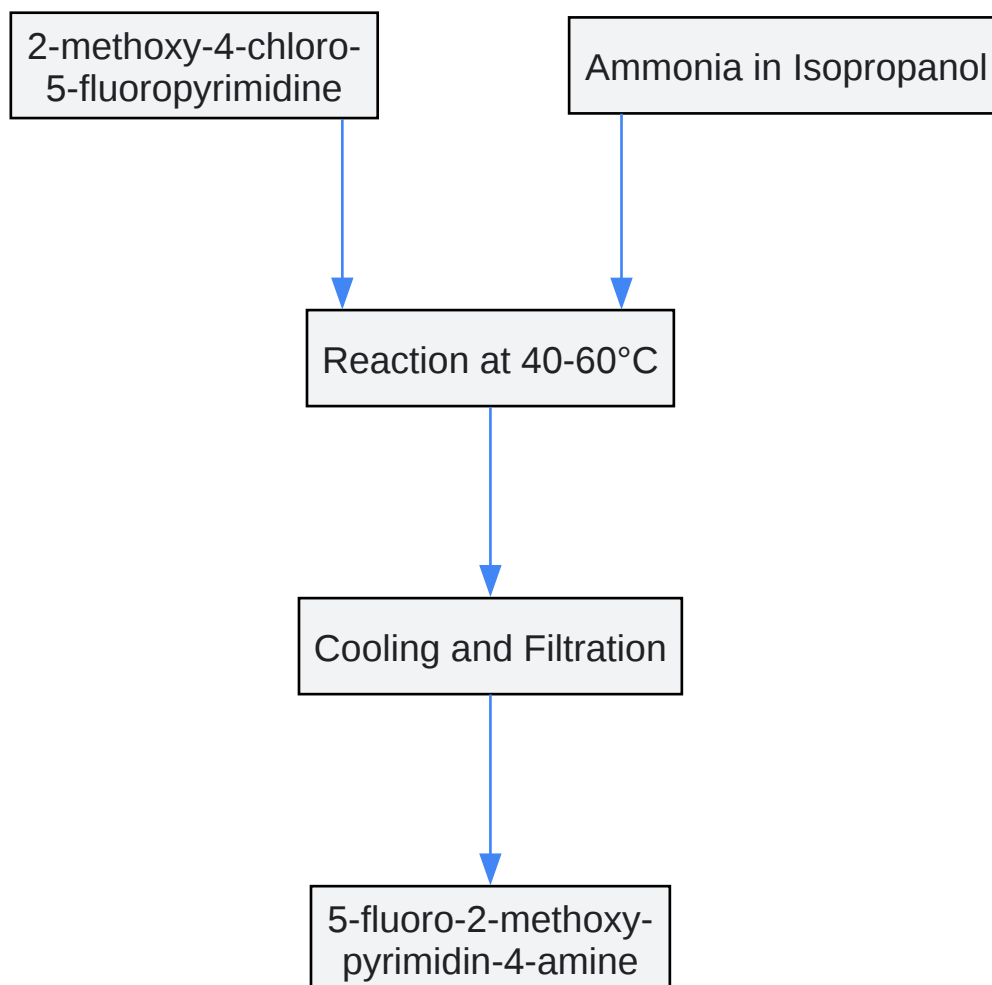
Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine

A plausible synthetic route involves the cyclization of an appropriate precursor with O-methylisourea hemisulfate.[2] A more direct described method starts from 2-methoxy-4-chloro-5-fluoropyrimidine.

Experimental Protocol:

- Reaction Setup: To 170 g of a 10 wt% solution of ammonia in isopropanol, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.
- Reaction Conditions: Heat the mixture to a temperature of 40-60 °C and stir for 3-5 hours.
- Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
- Purification: Collect the solid product by filtration. Wash the solid with isopropanol and dry to yield 5-fluoro-2-methoxy-4-pyrimidinamine.[3]

This synthesis yields a white solid with a molar yield of 95.0% and an HPLC purity of 99.0%.^[3]



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Synthetic Workflow for 5-fluoro-2-methoxypyrimidin-4-amine

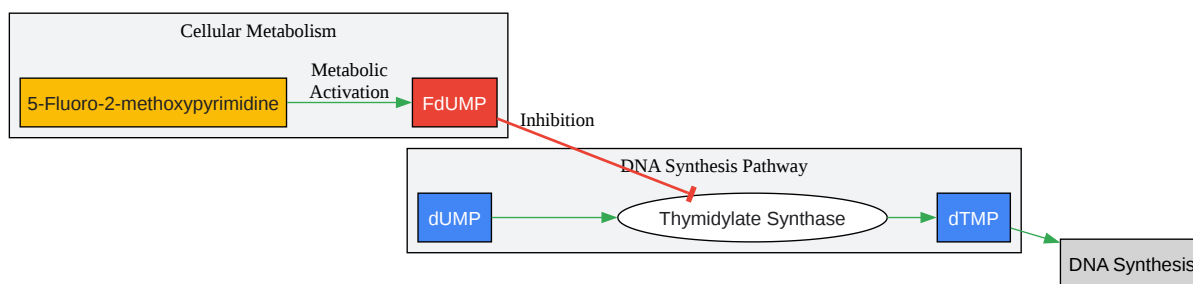
Biological Activity and Signaling Pathways

As a fluorinated pyrimidine, **5-Fluoro-2-methoxypyrimidine** is anticipated to exhibit biological activity similar to other compounds in this class, such as the widely used anticancer drug 5-fluorouracil (5-FU). The primary mechanism of action for fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines.

Inhibition of thymidylate synthase disrupts the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This leads to an imbalance of

deoxynucleotides and the misincorporation of other nucleotides into DNA, ultimately triggering cell cycle arrest and apoptosis.

The metabolic activation of fluoropyrimidines typically involves their conversion to fluorodeoxyuridine monophosphate (FdUMP), which is the active inhibitor of thymidylate synthase. Other metabolites can also be incorporated into both DNA and RNA, contributing to cytotoxicity.



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